molecular formula C13H20ClNO3 B13458804 Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride

Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride

Cat. No.: B13458804
M. Wt: 273.75 g/mol
InChI Key: RIZRCSNPOPTNNM-UHFFFAOYSA-N
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Description

Chemical Name: Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride Molecular Formula: C₁₂H₁₈ClNO₃ Molecular Weight: 259.74 g/mol CAS No.: 1485727-79-4 Key Features:

  • A methyl ester derivative of a substituted phenylalanine analogue.
  • Contains a propan-2-yloxy (isopropoxy) group at the 2-position of the phenyl ring.
  • Hydrochloride salt enhances solubility and stability for pharmaceutical applications.
  • Used as a chiral building block in peptide synthesis and drug development .

Properties

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

IUPAC Name

methyl 2-amino-3-(2-propan-2-yloxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C13H19NO3.ClH/c1-9(2)17-12-7-5-4-6-10(12)8-11(14)13(15)16-3;/h4-7,9,11H,8,14H2,1-3H3;1H

InChI Key

RIZRCSNPOPTNNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1CC(C(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride typically involves the reaction of methyl 3-isopropoxy-2-(methylamino)propanoate with hydrochloric acid . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with other substituted phenylalanine methyl ester hydrochlorides. Variations in substituents on the phenyl ring significantly alter physicochemical properties, bioactivity, and applications.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target Compound : Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate HCl 2-(propan-2-yloxy) C₁₂H₁₈ClNO₃ 259.74 Peptide synthesis, prodrug intermediates
Methyl (2S)-2-amino-3-(2-naphthyl)propanoate HCl 2-naphthyl C₁₄H₁₆ClNO₂ 265.74 Non-polar aromatic interactions in receptor binding
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl 4-fluoro C₁₀H₁₃ClFNO₂ 233.67 Enhanced lipophilicity; fluorinated drug candidates
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate HCl 4-methoxy C₁₁H₁₆ClNO₃ 261.70 Improved solubility; intermediates for serotonin modulators
(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate HCl 3-(methylsulfonyl) C₁₁H₁₆ClNO₄S 301.77 Key intermediate in Lifitegrast (dry eye treatment)
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate HCl 2,4-dimethyl C₁₂H₁₈ClNO₂ 243.73 Bulky substituents for steric hindrance in enzyme inhibition
2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid HCl 4-(propan-2-yloxy) C₁₂H₁₈ClNO₃ 259.74 Free acid form; direct bioactive moiety (vs. ester prodrug)

Research Findings and Functional Insights

Impact of Substituent Position and Nature
  • Propan-2-yloxy Group :
    • The 2-position propan-2-yloxy group in the target compound introduces steric bulk and moderate hydrophobicity. This contrasts with the 4-methoxy derivative (), where the methoxy group at the para position enhances solubility due to increased polarity .
  • Fluorine vs. Methylsulfonyl :
    • The 4-fluoro substituent () increases metabolic stability and membrane permeability, making it favorable in CNS-targeting drugs. In contrast, the 3-(methylsulfonyl) group () enhances hydrogen bonding and receptor affinity, critical for Lifitegrast’s efficacy .
  • Naphthyl vs. Dimethylphenyl :
    • The 2-naphthyl group () provides extended aromaticity for π-π stacking in protein binding, while 2,4-dimethylphenyl () offers steric hindrance to modulate selectivity in enzyme inhibitors .
Ester vs. Acid Forms
  • The methyl ester in the target compound serves as a prodrug, improving oral bioavailability by masking the carboxylic acid. In contrast, the free acid form () is directly bioactive but suffers from poor absorption .

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